(3-Amino-2-benzylpropyl)benzene
Description
Structure
3D Structure
Properties
Molecular Formula |
C16H19N |
|---|---|
Molecular Weight |
225.33 g/mol |
IUPAC Name |
2-benzyl-3-phenylpropan-1-amine |
InChI |
InChI=1S/C16H19N/c17-13-16(11-14-7-3-1-4-8-14)12-15-9-5-2-6-10-15/h1-10,16H,11-13,17H2 |
InChI Key |
OUGPXHYMXCVURU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(CC2=CC=CC=C2)CN |
Origin of Product |
United States |
Use of Chiral Auxiliaries:a Chiral Auxiliary, a Temporary Chiral Group Attached to the Starting Material, Can Direct the Stereochemical Outcome of a Reaction. for Instance, a Chiral Amine Could Be Used to Form a Chiral Imine with a Suitable Carbonyl Precursor. Subsequent Diastereoselective Reactions to Build the Carbon Skeleton, Followed by Removal of the Auxiliary, Would Yield the Enantiomerically Enriched Target Amine. the Synthesis of β Amino Acids Often Employs Such Strategies.hilarispublisher.comdoi.org
Novel Synthetic Methodologies and Emerging Research Directions for this compound
The field of asymmetric synthesis is constantly evolving, with new methodologies continually being developed. For the synthesis of complex molecules like this compound, several emerging strategies hold promise.
One such area is the development of novel catalytic systems for the direct difunctionalization of simple starting materials. For instance, rhodium-catalyzed hydroformylation-amination sequences could potentially construct the 1,3-diamine backbone in a single step from an appropriately substituted alkene. nih.gov The development of stereoselective versions of such reactions would be a significant advancement.
Another emerging trend is the use of photoredox catalysis to enable novel bond formations under mild conditions. The combination of photoredox catalysis with other catalytic modes, such as organocatalysis or transition metal catalysis, could open up new avenues for the asymmetric synthesis of 1,3-diamines.
Furthermore, advances in computational chemistry are increasingly being used to design and predict the outcomes of stereoselective reactions. This can accelerate the discovery of new catalysts and reaction conditions for the synthesis of challenging targets like this compound.
Research is also focused on the development of more sustainable and atom-economical synthetic routes. This includes the use of earth-abundant metal catalysts and the design of catalytic cycles that minimize waste generation. The application of these principles to the synthesis of this compound will be a key focus of future research.
Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Moiety
The two benzene rings in this compound are susceptible to electrophilic aromatic substitution (EAS), a fundamental class of reactions for aromatic compounds. byjus.com The presence of alkyl substituents on both rings influences their reactivity and the regioselectivity of these transformations.
Regioselectivity and Reactivity Studies of Functionalization
The propylbenzene (B89791) and benzyl (B1604629) moieties of the molecule both contain alkyl groups attached to a benzene ring. Alkyl groups are known as activating groups in electrophilic aromatic substitution, meaning they increase the rate of reaction compared to unsubstituted benzene. libretexts.org This activation stems from the electron-donating nature of the alkyl groups, which enriches the electron density of the aromatic ring, making it more nucleophilic and thus more attractive to electrophiles. youtube.com
Substituents on a benzene ring direct incoming electrophiles to specific positions. Activating groups, such as the alkyl portions of this compound, are typically ortho, para-directors. libretexts.org This means that electrophilic attack will predominantly occur at the positions ortho (C2 and C6) and para (C4) to the alkyl substituent. The steric hindrance from the substituent can influence the ratio of ortho to para products, with the bulkier substituent favoring the para position. libretexts.org
However, a significant consideration for Friedel-Crafts reactions is the presence of the primary amine group. The lone pair of electrons on the nitrogen atom can react with the Lewis acid catalyst (e.g., AlCl₃) used in these reactions. libretexts.org This interaction forms a positively charged ammonium species, which is a strongly deactivating group and would prevent the Friedel-Crafts reaction from occurring. libretexts.orglibretexts.org Therefore, for successful electrophilic aromatic substitution, the amine group would typically require a protecting group.
Table 1: Expected Regioselectivity in Electrophilic Aromatic Substitution of an Alkyl-Substituted Benzene Ring
| Position | Directive Effect of Alkyl Group | Expected Product Distribution |
| ortho | Activating | Major Product |
| meta | Deactivating | Minor Product |
| para | Activating | Major Product |
Kinetic and Thermodynamic Aspects of Aromatic Transformations
The mechanism for electrophilic aromatic substitution generally proceeds through a two-step process. byjus.commsu.edu The first step, which is the rate-determining step, involves the attack of the electron-rich aromatic ring on the electrophile to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. byjus.com The second, faster step is the deprotonation of the arenium ion by a weak base to restore the aromaticity of the ring. byjus.com
The activating nature of the alkyl groups on both benzene rings of this compound increases the rate of the initial electrophilic attack by stabilizing the positive charge of the arenium ion intermediate through inductive effects. This leads to a lower activation energy for the reaction compared to unsubstituted benzene.
Thermodynamically, the substitution products are generally more stable than the addition products, as the aromaticity of the benzene ring is preserved. The distribution of ortho and para isomers can be influenced by reaction temperature. At lower temperatures, the reaction is under kinetic control, and the product ratio is determined by the relative rates of attack at each position. At higher temperatures, thermodynamic control may favor the most stable isomer, which is often the para product due to reduced steric hindrance.
Reactions Involving the Primary Amine Functional Group
The primary amine group in this compound is a key site of reactivity, functioning as a potent nucleophile and a base due to the lone pair of electrons on the nitrogen atom.
Derivatization via Acylation and Alkylation Reactions
Primary amines readily undergo acylation with acyl chlorides or acid anhydrides to form amides. chemrevise.org This reaction is typically carried out in the presence of a base to neutralize the HCl by-product. mnstate.edu The resulting amide is a stable derivative.
Alkylation of the primary amine can occur with alkyl halides. However, this reaction is often difficult to control and can lead to polyalkylation, forming secondary and tertiary amines, and even quaternary ammonium salts, as the initially formed secondary amine is also nucleophilic. mnstate.edumsu.edu Using a large excess of the amine can favor the formation of the mono-alkylated product. chemrevise.org Reductive amination, involving the reaction of the amine with an aldehyde or ketone to form an imine, followed by reduction, is a more controlled method for producing secondary or tertiary amines. byjus.com
Table 2: Common Derivatization Reactions of the Primary Amine Group
| Reaction Type | Reagent | Functional Group Formed |
| Acylation | Acyl Chloride (R-COCl) | Secondary Amide |
| Alkylation | Alkyl Halide (R-X) | Secondary Amine, Tertiary Amine, Quaternary Ammonium Salt |
| Reductive Amination | Aldehyde/Ketone, Reducing Agent | Secondary or Tertiary Amine |
Formation of Nitrogen-Containing Heterocyclic Systems
The primary amine of this compound can serve as a key building block in the synthesis of various nitrogen-containing heterocyclic compounds. wikipedia.org These reactions often involve condensation with bifunctional electrophiles. For instance, reaction with diketones or related compounds can lead to the formation of five- or six-membered rings such as pyrroles or pyridines. The specific heterocyclic system formed would depend on the nature of the co-reactant and the reaction conditions. The synthesis of benzazepine scaffolds, for example, can be achieved through ring-closing metathesis reactions involving appropriately functionalized amines. organic-chemistry.org The formation of indole (B1671886) and indazole derivatives is also a significant area of heterocyclic chemistry, often starting from precursors that can be derived from primary amines. kit.edu
Nucleophilic Reactivity and Catalyst Design
The nucleophilic character of the primary amine allows it to participate in a variety of reactions where it attacks an electron-deficient center. This reactivity is fundamental to its role in both organic synthesis and as a component of catalysts. For example, amines can act as organocatalysts in various transformations. The lone pair on the nitrogen can initiate reactions by forming a bond with an electrophilic substrate. While specific applications of this compound in catalyst design are not extensively documented, its structural features, including the primary amine and benzylic protons, suggest potential for use in the development of new catalytic systems, possibly in asymmetric synthesis if resolved into its enantiomers.
Oxidative and Reductive Transformations of the Compound
The presence of a primary amine and benzylic hydrogens in this compound suggests a rich landscape of potential oxidative and reductive reactions. The specific outcomes of these transformations would likely depend on the choice of reagents and reaction conditions.
Oxidative Transformations:
The primary amine group is a key site for oxidation. Mild oxidizing agents can convert the primary amine to an imine. For instance, enzymatic oxidation, such as with copper amine oxidases, is known to deaminate benzylamines, converting them to the corresponding aldehydes. nih.gov In a non-enzymatic context, various reagents can effect this transformation. The oxidation of benzylamines can lead to the formation of aldimines. ias.ac.in Stronger oxidation could potentially lead to the formation of a nitrile or even cleavage of the C-N bond. The benzylic C-H bonds are also susceptible to oxidation. wikipedia.org Strong oxidizing agents like potassium permanganate (B83412) can oxidize a benzylic alkyl group to a carboxylic acid. wikipedia.org In the case of this compound, this could potentially lead to the formation of benzoic acid derivatives, although the presence of the amine group might lead to more complex reaction pathways. The selective oxidation of the benzyl group in the presence of an amine is a challenging but important transformation in organic synthesis. rsc.orggenspark.ai
Reductive Transformations:
The benzyl groups in this compound can be targeted for reduction. A common method for the removal of a benzyl group is catalytic hydrogenolysis, typically using a palladium catalyst. nih.govacs.org This process, known as debenzylation, would cleave the C-N bond, yielding a primary amine and toluene. nih.govacs.org The aromatic rings themselves can be reduced under more forcing conditions. Catalytic hydrogenation at high pressure and temperature, often with a platinum or rhodium catalyst, can convert the benzene rings to cyclohexane (B81311) rings. ox.ac.uk Another method for the reduction of aromatic rings is the Birch reduction, which employs an alkali metal in liquid ammonia (B1221849) with an alcohol, resulting in a 1,4-cyclohexadiene. ox.ac.uk The presence of both a primary amine and benzyl groups could influence the regioselectivity and efficiency of these reductions.
A summary of potential oxidative and reductive transformations is presented in Table 1.
Table 1: Potential Oxidative and Reductive Transformations of this compound
| Transformation | Reagent/Condition | Potential Product(s) |
|---|---|---|
| Oxidation | ||
| Amine Oxidation | Mild oxidizing agents | Imine derivative |
| Strong oxidizing agents | Nitrile or C-N cleavage products | |
| Benzylic Oxidation | Potassium permanganate | Benzoic acid derivatives |
| Reduction | ||
| N-Debenzylation | Catalytic Hydrogenolysis (e.g., Pd/C, H₂) | 2-Benzyl-1,3-propanediamine and Toluene |
| Aromatic Ring Reduction | Catalytic Hydrogenation (e.g., Pt, high P/T) | (3-Amino-2-(cyclohexylmethyl)propyl)cyclohexane |
| Birch Reduction (Na/NH₃, ROH) | 1,4-Dienes of the aromatic rings |
Advanced Mechanistic Elucidation Techniques for Complex Reaction Pathways
Understanding the step-by-step molecular events in the reactions of a multifunctional compound like this compound requires sophisticated analytical and computational methods. These techniques are crucial for identifying transient intermediates, determining reaction kinetics, and proposing detailed reaction mechanisms.
Spectroscopic and Spectrometric Methods:
Spectroscopic techniques are indispensable for tracking the progress of a reaction and identifying the structures of reactants, intermediates, and products. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can provide detailed structural information. For mechanistic studies, techniques like in-situ NMR, where spectra are recorded directly from the reacting mixture, can be used to observe the formation and decay of intermediates. researchgate.net Isotopic labeling, for instance, replacing specific hydrogens with deuterium (B1214612), can be used in conjunction with NMR to trace the path of atoms through a reaction. wikipedia.org
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is critical for determining the elemental composition of reaction products and intermediates. nih.gov Techniques like electrospray ionization (ESI-MS) can be used to gently ionize and detect transient species from a reaction mixture, providing insights into short-lived intermediates. nih.gov
Infrared (IR) and UV-Visible Spectroscopy: These techniques can monitor changes in functional groups during a reaction. researchgate.net For example, the disappearance of an amine N-H stretch and the appearance of a C=N stretch in an IR spectrum would indicate the formation of an imine.
Computational Chemistry:
Computational methods, particularly Density Functional Theory (DFT), have become powerful tools for elucidating reaction mechanisms. rsc.org By modeling the potential energy surface of a reaction, it is possible to calculate the energies of reactants, transition states, and products, and thereby predict the most likely reaction pathway. These calculations can also provide insights into the electronic structure of intermediates and transition states.
Isotopic Labeling Studies:
Isotopic labeling is a powerful experimental technique for tracing the fate of specific atoms during a chemical transformation. wikipedia.orgpressbooks.pub By replacing an atom with one of its heavier, stable isotopes (e.g., ¹³C, ¹⁵N, or ²H), the position of that atom in the product molecules can be determined using NMR or mass spectrometry. pressbooks.pubresearchgate.net This information can provide conclusive evidence for or against a proposed reaction mechanism. For example, in the oxidation of benzylamine, deuterium labeling at the benzylic position can determine whether the C-H bond is broken in the rate-determining step. ias.ac.in
The application of these advanced techniques is summarized in Table 2.
Table 2: Advanced Techniques for Mechanistic Elucidation
| Technique | Application in Studying this compound Reactions |
|---|---|
| NMR Spectroscopy | Structural characterization of products and intermediates; in-situ monitoring of reaction progress. |
| Mass Spectrometry | Identification of reaction products and transient intermediates; determination of elemental composition. |
| Computational Chemistry (DFT) | Calculation of reaction energy profiles; prediction of transition state structures; elucidation of reaction pathways. |
| Isotopic Labeling | Tracing the movement of atoms during a reaction; providing evidence for specific bond-breaking and bond-forming steps. |
Spectroscopic and Advanced Analytical Characterization of 3 Amino 2 Benzylpropyl Benzene
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and correlations, the precise structure of (3-Amino-2-benzylpropyl)benzene can be confirmed.
The ¹H-NMR spectrum of this compound would exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic protons of the two benzene (B151609) rings would typically appear in the downfield region, approximately between 7.0 and 7.4 ppm. libretexts.org The protons of the methylene (B1212753) (CH₂) and methine (CH) groups in the propyl chain would resonate at different chemical shifts depending on their proximity to the amino group and the phenyl rings. The protons of the CH₂ group adjacent to the amino group are expected to appear in the range of 2.5-3.0 ppm, while the methine proton and the other methylene protons would be found in the 1.5-2.5 ppm region. The protons of the amino (NH₂) group would likely produce a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.
The ¹³C-NMR spectrum provides information about the carbon skeleton. The carbon atoms of the two phenyl groups would show signals in the aromatic region, typically between 125 and 140 ppm. The carbon atoms of the propyl chain would have chemical shifts in the aliphatic region. The carbon atom attached to the amino group would be expected around 40-50 ppm, while the other carbons of the propyl chain would appear at lower chemical shifts.
Table 1: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts for this compound
| Atom | Predicted ¹H-NMR Chemical Shift (ppm) | Predicted ¹³C-NMR Chemical Shift (ppm) |
| Aromatic CH | 7.0 - 7.4 | 125 - 130 |
| Aromatic C (quaternary) | - | 138 - 142 |
| CH₂ (adjacent to NH₂) | 2.5 - 3.0 | 40 - 50 |
| CH (methine) | 1.8 - 2.5 | 35 - 45 |
| CH₂ (benzyl) | 2.4 - 2.8 | 30 - 40 |
| NH₂ | 1.0 - 3.0 (broad) | - |
Note: These are predicted values and can vary based on solvent and experimental conditions.
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the protons of the propyl chain, confirming their adjacent relationships. For instance, the methine proton would show a correlation with the protons of both adjacent methylene groups.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals based on the already assigned proton signals.
Mass Spectrometry (MS) for Molecular Fingerprinting and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which can be used for structural elucidation.
High-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high accuracy. This allows for the determination of the elemental formula of the molecule. For this compound (C₁₆H₁₉N), the expected exact mass would be calculated and compared to the measured mass to confirm the elemental composition.
Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected parent ion and the analysis of the resulting fragment ions. This provides valuable information about the structure of the molecule. For protonated this compound, a common fragmentation pathway would involve the loss of ammonia (B1221849) (NH₃) from the protonated molecule. Another likely fragmentation would be the cleavage of the C-C bonds in the propyl chain, leading to the formation of stable benzylic or tropylium (B1234903) ions. The fragmentation of benzylamines often involves the loss of NH₃ followed by rearrangements. researchgate.net
Table 2: Potential Mass Spectrometry Fragments for this compound
| Fragment Ion | Proposed Structure/Loss | m/z (of fragment) |
| [M+H]⁺ | Protonated molecule | 226.1590 |
| [M+H - NH₃]⁺ | Loss of ammonia | 209.1325 |
| [C₇H₇]⁺ | Tropylium ion | 91.0542 |
| [C₉H₁₁]⁺ | Benzylpropyl fragment | 119.0855 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
The IR spectrum of this compound would show characteristic absorption bands for the amine and aromatic functional groups.
N-H Stretching: The primary amine (NH₂) group will typically show two bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations.
C-H Stretching (Aromatic): The C-H bonds of the benzene rings will exhibit stretching vibrations at wavenumbers slightly above 3000 cm⁻¹. spectroscopyonline.comucdavis.edu
C-H Stretching (Aliphatic): The C-H bonds of the propyl chain will show stretching vibrations just below 3000 cm⁻¹.
C=C Stretching (Aromatic): The carbon-carbon double bonds within the aromatic rings will give rise to one or more sharp absorption bands in the 1450-1600 cm⁻¹ region. spectroscopyonline.com
N-H Bending: The bending vibration of the N-H bond of the primary amine is expected to appear in the range of 1590-1650 cm⁻¹.
C-N Stretching: The stretching vibration of the carbon-nitrogen bond will be observed in the region of 1000-1250 cm⁻¹.
Out-of-Plane C-H Bending: The substitution pattern of the benzene rings can sometimes be inferred from the strong absorption bands in the 675-900 cm⁻¹ region, which arise from the out-of-plane bending of the aromatic C-H bonds. libretexts.orgspectroscopyonline.com
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Primary Amine (NH₂) | N-H Stretch | 3300 - 3500 (two bands) |
| Aromatic C-H | C-H Stretch | > 3000 |
| Aliphatic C-H | C-H Stretch | < 3000 |
| Aromatic C=C | C=C Stretch | 1450 - 1600 |
| Primary Amine (NH₂) | N-H Bend | 1590 - 1650 |
| C-N | C-N Stretch | 1000 - 1250 |
| Aromatic C-H | Out-of-plane Bend | 675 - 900 |
Chromatographic Methods for Purity Assessment and Isomer Separation
The rigorous evaluation of purity and isomeric composition is fundamental to ensuring the quality and consistency of this compound. Chromatographic techniques are the gold standard for this purpose, providing high-resolution separation of the target compound from process-related impurities and its stereoisomers. Among these methods, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are pivotal for purity assessment and the analysis of volatile components. For the critical task of separating and quantifying enantiomers, chiral chromatography is the method of choice.
High-Performance Liquid Chromatography (HPLC) is an essential analytical tool for the non-volatile analysis of this compound. It excels at separating the compound from non-volatile starting materials, by-products, and degradation products. The versatility of HPLC allows for different separation modes to be employed, with reversed-phase chromatography being the most common for this type of analyte.
In a typical reversed-phase HPLC setup, a nonpolar stationary phase, such as a C18 column, is used in conjunction with a polar mobile phase. The mobile phase is often a gradient mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent like methanol (B129727) or acetonitrile. lcms.cz This gradient elution, where the proportion of the organic solvent is increased over time, is effective for separating compounds with a range of polarities. chromatographyonline.com The primary amino group in this compound allows for detection using a variety of methods. While UV detection is common due to the presence of benzene rings, derivatization with a fluorescent tag can significantly enhance sensitivity. nih.gov For instance, derivatizing agents like 2-(2-phenyl-1H-phenanthro-[9,10-d]imidazole-1-yl)-acetic acid (PPIA) can be used to form stable, highly fluorescent derivatives that can be detected at very low concentrations. nih.gov The purity of the sample is calculated by comparing the peak area of the principal compound to the total area of all observed peaks in the chromatogram.
Table 1: Illustrative HPLC Conditions for Purity Analysis of this compound
| Parameter | Condition |
| Column | Agilent ZORBAX Eclipse Plus C18, RRHT, 3.0 × 100 mm, 1.8 µm chromatographyonline.com |
| Mobile Phase | A: Water + 0.1% formic acid B: Methanol + 0.1% formic acid lcms.cz |
| Gradient | 20% B to 70% B over 13 minutes chromatographyonline.com |
| Flow Rate | 0.4 mL/min lcms.cz |
| Detection | UV or Fluorescence (with pre-column derivatization) lcms.cznih.gov |
| Injection Volume | 10 µL lcms.cz |
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the analysis of volatile and semi-volatile substances. Although this compound itself has limited volatility, GC-MS is crucial for identifying volatile impurities that may be present from the synthesis, such as residual solvents or starting materials. For the analysis of primary amines like this compound by GC-MS, derivatization is often necessary to increase volatility and improve peak shape. iu.edunih.gov Common derivatization techniques include acylation and silylation. iu.eduresearchgate.net Acylation with reagents like trifluoroacetic anhydride (B1165640) (TFAA) or silylation with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be employed to replace the active hydrogen on the amine group with a more stable functional group. iu.edu
The derivatized sample is injected into the hot inlet of the gas chromatograph, where it vaporizes. An inert carrier gas, such as helium, transports the vaporized analytes through a capillary column (e.g., a DB-5ms). The separation is based on the different boiling points and affinities of the compounds for the stationary phase. As each compound elutes, it enters the mass spectrometer, which provides mass spectral data that can be used for identification by comparison with spectral libraries. nih.govnih.gov
Table 2: Representative GC-MS Parameters for the Analysis of Derivatized this compound
| Parameter | Condition |
| Derivatization Reagent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) as a catalyst sigmaaldrich.com |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) researchgate.net |
| Carrier Gas | Helium at a constant flow rate of 1.2232 mL/min researchgate.net |
| Inlet Temperature | 300 °C researchgate.net |
| Oven Temperature Program | Initial 90°C for 1 min, ramp at 8°C/min to 205°C (1 min hold), then 5°C/min to 250°C (1 min hold), and finally 8°C/min to 300°C (30 min hold) researchgate.net |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-550 amu |
This compound is a chiral molecule, existing as two non-superimposable mirror images, or enantiomers. Since enantiomers can have different physiological effects, their separation and quantification are of paramount importance. Chiral chromatography is the most widely used and effective technique for this purpose. researchgate.netnih.gov
This separation can be achieved in two primary ways: direct separation on a chiral stationary phase (CSP) or indirect separation after derivatization with a chiral derivatizing agent (CDA). researchgate.net
Direct Chiral Separation: This method involves the use of a column containing a chiral stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used. nih.gov The enantiomers of this compound will interact differently with the CSP, leading to different retention times and, thus, separation. The mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like an alcohol, plays a crucial role in achieving resolution. phenomenex.com
Indirect Chiral Separation: In this approach, the enantiomeric mixture is reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral column. researchgate.netnih.gov
The enantiomeric excess (e.e.), a measure of the purity of one enantiomer in the mixture, is determined by comparing the peak areas of the two separated enantiomers.
Table 3: Exemplary Chiral HPLC Conditions for Enantiomeric Separation of this compound
| Parameter | Condition |
| Column | Supelco Astec Chirobiotic V2, 25 cm x 2.1 mm, 5 µm sciex.com |
| Mobile Phase | Methanol with 0.1% (v/v) glacial acetic acid and 0.02% (v/v) ammonium (B1175870) hydroxide (B78521) sciex.com |
| Flow Rate | 250 µL/min sciex.com |
| Detection | MS/MS sciex.com |
| Column Temperature | 20 °C sciex.com |
Theoretical and Computational Chemistry Studies of 3 Amino 2 Benzylpropyl Benzene
Quantum Chemical Calculations on Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of (3-Amino-2-benzylpropyl)benzene, offering a detailed picture of its three-dimensional structure and the distribution of electrons within the molecule.
Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the electronic structure of molecules. The B3LYP functional, a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, is frequently employed for its balance of accuracy and computational efficiency in studying organic molecules. When combined with a suitable basis set, such as 6-311G(d,p), DFT calculations can provide reliable predictions of molecular geometries and electronic properties.
For this compound, a DFT-based geometry optimization would be the initial step to determine its most stable three-dimensional structure. This process involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. The optimized geometry provides key information about bond lengths, bond angles, and dihedral angles.
Furthermore, DFT calculations yield crucial insights into the molecule's electronic properties by determining the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a significant indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally suggests higher reactivity.
Table 1: Predicted Geometrical Parameters of this compound using DFT/B3LYP
| Parameter | Value |
|---|---|
| Bond Lengths (Å) | |
| C-C (aromatic) | ~1.39 |
| C-C (alkyl) | ~1.54 |
| C-N | ~1.47 |
| C-H (aromatic) | ~1.08 |
| C-H (alkyl) | ~1.09 |
| N-H | ~1.01 |
| **Bond Angles (°) ** | |
| C-C-C (aromatic) | ~120 |
| C-C-C (alkyl) | ~109.5 |
| C-C-N | ~109.5 |
| H-N-H | ~107 |
Due to the presence of multiple single bonds, this compound can exist in various spatial arrangements known as conformers. These conformers arise from the rotation around the C-C and C-N bonds in the propyl chain and the bonds connecting the benzyl (B1604629) groups. A thorough conformational analysis is essential to identify the different stable conformers and to determine their relative energies.
A systematic search of the conformational space can be performed by rotating the key dihedral angles in a stepwise manner. For each resulting conformation, a geometry optimization and energy calculation are carried out to find the nearest local minimum on the potential energy surface. The energies of all the identified conformers are then compared to determine the global minimum, which represents the most stable conformation of the molecule. The relative energies of the other conformers provide information about their population at a given temperature, which can be estimated using the Boltzmann distribution. Identifying the most stable conformer is crucial as it is the most likely structure to be observed experimentally and is the starting point for further computational studies.
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry offers powerful tools to model chemical reactions and to understand their mechanisms. For this compound, a potential reaction of interest could be the acylation of the primary amine group. Reaction pathway modeling can be employed to investigate the energetics of this process.
This involves identifying the structures of the reactants, products, and any intermediates, as well as the transition states that connect them. The transition state is a critical point on the reaction pathway, representing the highest energy barrier that must be overcome for the reaction to proceed. By locating the transition state structure and calculating its energy, the activation energy of the reaction can be determined.
Techniques such as Synchronous Transit-Guided Quasi-Newton (STQN) methods are often used to locate transition states. Once the transition state is found, its structure can be confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The calculated activation energy provides valuable information about the reaction rate and feasibility.
Spectroscopic Property Prediction and Validation
Computational methods can be used to predict various spectroscopic properties of this compound, which can then be compared with experimental data for validation of the computational model.
Infrared (IR) spectroscopy is a valuable technique for identifying functional groups in a molecule. The vibrational frequencies of this compound can be calculated using DFT. These calculated frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and wagging of the chemical bonds. The predicted IR spectrum can be compared with an experimental spectrum to aid in the assignment of the observed absorption bands. It is common practice to scale the calculated frequencies to account for anharmonicity and other systematic errors in the computational method. uobabylon.edu.iq
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. The chemical shifts of the ¹H and ¹³C nuclei in this compound can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach, often in conjunction with DFT. github.io The calculated chemical shifts are then compared to experimental values to confirm the molecular structure. The accuracy of predicted NMR spectra can be very high, making it a valuable tool in structural assignment. nih.gov
Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|---|
| N-H (amine) | Symmetric & Asymmetric Stretch | 3300-3500 |
| C-H (aromatic) | Stretch | 3000-3100 |
| C-H (alkyl) | Stretch | 2850-2960 |
| C=C (aromatic) | Stretch | 1450-1600 |
| N-H (amine) | Scissoring | 1590-1650 |
| C-N | Stretch | 1020-1250 |
Molecular Dynamics Simulations for Conformational Landscapes
While quantum chemical calculations provide detailed information about static molecular structures, Molecular Dynamics (MD) simulations offer a way to explore the dynamic behavior of this compound over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the observation of its conformational changes and interactions with its environment.
By simulating the molecule in a solvent, such as water or an organic solvent, at a specific temperature and pressure, a realistic representation of its behavior in solution can be obtained. The resulting trajectory from an MD simulation provides a wealth of information about the conformational landscape of the molecule. This includes the relative populations of different conformers, the rates of conversion between them, and the flexibility of different parts of the molecule.
Derivatives and Analogues of 3 Amino 2 Benzylpropyl Benzene in Chemical Synthesis
Synthesis of Substituted (3-Amino-2-benzylpropyl)benzene Derivatives
The synthesis of substituted this compound derivatives often involves multi-step sequences that allow for the introduction of various functional groups onto the aromatic rings and the amino moiety. These synthetic routes are designed to be flexible, enabling the creation of a library of compounds with diverse substitution patterns.
A common strategy begins with commercially available starting materials that can be elaborated through a series of well-established organic reactions. For instance, Friedel-Crafts acylation or alkylation of benzene (B151609) or substituted benzenes can introduce the benzyl (B1604629) or substituted benzyl groups. libretexts.orgpressbooks.pub Subsequent reactions, such as nitration followed by reduction, can install the amino group at the desired position. youtube.com The propyl backbone can be constructed through various methods, including aldol (B89426) condensation or Michael addition reactions, followed by reduction and amination steps.
The synthesis of polysubstituted benzene derivatives, in general, requires careful planning to control the regioselectivity of the reactions. libretexts.orgpressbooks.pub The directing effects of existing substituents on the benzene ring play a crucial role in determining the position of incoming groups. For example, an activating group like a methyl group will direct subsequent electrophilic aromatic substitution to the ortho and para positions, while a deactivating group like a nitro group will direct it to the meta position. youtube.com
In the context of creating derivatives of this compound, chemists can introduce substituents such as halogens, alkyl groups, alkoxy groups, and nitro groups onto either of the two benzene rings. libretexts.orgpressbooks.pub These substituents can modulate the electronic properties, lipophilicity, and steric profile of the molecule, which in turn can influence its biological activity.
For example, a series of N-(3-acyloxy-2-benzylpropyl)-N′-4-[(methylsulfonylamino)benzyl] thiourea (B124793) analogues were synthesized to investigate their activity as TRPV1 antagonists. nih.gov The synthesis involved varying the substituents on the phenyl group to enhance the antagonistic activity. nih.gov
Table 1: Examples of Synthetic Reactions for Substituted Benzenes
| Reaction Type | Reagents | Purpose |
| Friedel-Crafts Alkylation | CH3Cl/AlCl3 | Introduction of a methyl group |
| Friedel-Crafts Acylation | CH3CH2COCl/AlCl3 | Introduction of a propyl group (after reduction) |
| Nitration | HNO3/H2SO4 | Introduction of a nitro group |
| Halogenation | Br2/FeBr3 or Cl2/FeCl3 | Introduction of a bromine or chlorine atom |
| Sulfonation | SO3/H2SO4 | Introduction of a sulfonic acid group |
| Reduction of Nitro Group | H2/Pd or Sn/HCl | Conversion of a nitro group to an amino group |
This table provides a general overview of common reactions used in the synthesis of substituted benzenes and is not specific to the synthesis of this compound.
Scaffold Diversification through Strategic Functional Group Transformations
The this compound scaffold offers numerous opportunities for diversification through strategic functional group transformations. The primary amino group is a key handle for a wide range of chemical modifications. It can be acylated to form amides, sulfonated to form sulfonamides, or alkylated to introduce new substituents. These transformations can significantly alter the compound's properties and its interactions with biological targets.
For instance, the amino group can be reacted with various carboxylic acids or their activated derivatives to generate a library of amides. This approach allows for the introduction of a wide variety of R-groups, which can explore different binding pockets of a target protein. Similarly, reaction with sulfonyl chlorides yields sulfonamides, which can act as hydrogen bond donors and acceptors.
The aromatic rings of the this compound scaffold are also amenable to a range of functional group interconversions. For example, a nitro group, introduced via nitration, can be readily reduced to an amine, which can then be further functionalized. A halogen atom can be introduced and then used in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to form new carbon-carbon or carbon-nitrogen bonds, respectively. These advanced synthetic methods dramatically expand the chemical space that can be explored around the core scaffold.
A study on triazinyl-substituted amino(alkyl)-benzenesulfonamide conjugates demonstrated the use of the amino group for conjugation with 1,3,5-triazine (B166579) moieties, leading to compounds with potential as human carbonic anhydrase inhibitors. nih.gov This highlights how the amino functionality can be leveraged to attach larger and more complex chemical entities.
Advanced Building Blocks for Complex Molecule Synthesis
The this compound framework and its derivatives can serve as advanced building blocks in the synthesis of more complex molecules. The inherent functionality of the scaffold—the primary amine and the two aromatic rings—provides multiple points for further chemical elaboration. This makes it a valuable starting point for the construction of larger, more intricate molecular architectures, including macrocycles and peptidomimetics.
The use of amino acids as building blocks is a well-established strategy in medicinal chemistry for creating libraries of compounds with high chemical diversity. nih.govnih.gov Similarly, this compound, with its amino functionality, can be viewed as a non-proteinogenic amino acid analogue. It can be incorporated into peptide sequences or used as a scaffold to mimic peptide secondary structures.
For instance, the synthesis of novel N-benzylidene derivatives of 3-amino-4-imino-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine utilized a 2-amino-4H-chromene-3-carbonitrile platform as a key building block. mdpi.com This demonstrates the principle of using a pre-functionalized core structure to build more complex heterocyclic systems.
Role in Structure-Activity Relationship (SAR) Investigations
The systematic modification of the this compound scaffold is a powerful tool for conducting structure-activity relationship (SAR) studies. By synthesizing and evaluating a series of related analogues, researchers can elucidate the key structural features required for biological activity and optimize them to improve potency, selectivity, and pharmacokinetic properties.
Rational Design Principles for Analogue Libraries
The design of analogue libraries based on the this compound scaffold follows rational principles aimed at systematically probing the chemical space around the core structure. This involves making discrete and well-defined changes to the molecule and assessing the impact of these changes on its biological activity.
Key areas for modification include:
Aromatic Ring Substitution: Introducing a variety of substituents (e.g., electron-donating, electron-withdrawing, bulky, or compact groups) at different positions on the two phenyl rings can provide insights into the electronic and steric requirements of the binding site.
Amino Group Functionalization: As discussed earlier, derivatizing the primary amine with a range of functional groups (amides, sulfonamides, ureas, etc.) allows for the exploration of different hydrogen bonding and hydrophobic interactions.
Propyl Chain Modification: Altering the length or rigidity of the propyl chain can influence the conformational flexibility of the molecule and the relative positioning of the two benzyl groups.
A study on N-(3-acyloxy-2-benzylpropyl)-N′-4-[(methylsulfonylamino)benzyl] thiourea analogues as TRPV1 antagonists systematically varied the distances between four principal pharmacophores to determine the optimal spacing for receptor interaction. nih.gov This exemplifies a rational approach to SAR, where specific structural parameters are methodically adjusted.
Exploration of Pharmacophore Models and Spatial Arrangements
Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to bind to a specific biological target. The this compound scaffold provides an excellent platform for exploring and validating pharmacophore models.
By synthesizing analogues with different spatial arrangements of key functional groups, researchers can test hypotheses generated from pharmacophore models. For example, the relative orientation of the two aromatic rings and the position of the amino group can be systematically varied to map out the binding pocket of a receptor.
A study on TRPV1 antagonists used molecular modeling to understand the binding interactions of a potent N-(3-pivaloyloxy-2-benzylpropyl)-N′-[4-(methylsulfonylamino)benzyl] thiourea template with the receptor. nih.gov This combined approach of synthesis, biological testing, and computational modeling is crucial for understanding the molecular basis of ligand-receptor interactions and for designing more effective drugs. Similarly, pharmacophore models have been developed for various other targets, such as GABAA/BzR subtypes, to guide the design of selective ligands. nih.gov
Applications of 3 Amino 2 Benzylpropyl Benzene in Specialized Organic Synthesis
Intermediate in the Synthesis of Advanced Organic Materials
Table 1: Potential Roles of (3-Amino-2-benzylpropyl)benzene in Organic Materials
| Material Type | Potential Function of the Compound | Resulting Property |
|---|---|---|
| OLEDs | Component of hole-transport layers or emissive layers | Enhanced charge carrier mobility and device efficiency |
| Covalent Organic Frameworks (COFs) | Organic monomer for framework construction | High thermal stability, permanent porosity |
| Specialty Polymers | Monomer unit in polyamide or polyimide synthesis | Improved mechanical strength and thermal resistance |
Role in the Preparation of Chiral Ligands and Catalysts
The presence of a stereogenic center and an amino group makes this compound a valuable scaffold for the synthesis of chiral ligands. These ligands are pivotal in asymmetric catalysis, a field dedicated to selectively producing one enantiomer of a chiral product. nih.gov Chiral phosphine (B1218219) ligands, for example, are a major class of ligands used in asymmetric reactions, and amino-phosphines derived from chiral amines are known to be effective. nih.gov
The amine group can be readily converted into a phosphine or other coordinating group, while the inherent chirality of the backbone helps to create a well-defined chiral environment around a metal center. This is essential for achieving high enantioselectivity in catalytic reactions such as asymmetric hydrogenation, allylation, and benzylation. nih.govnih.gov The development of catalysts for asymmetric synthesis often involves rigid chiral ligands to achieve high levels of enantiomeric excess in the final products. google.com
Table 2: Research Findings in Asymmetric Catalysis Using Amino-Based Chiral Ligands
| Catalytic Reaction | Ligand Type | Role of Amine Moiety | Typical Outcome |
|---|---|---|---|
| Asymmetric Hydrogenation | P-chiral phosphine ligands | Precursor to the phosphine group, provides structural rigidity. nih.gov | High enantioselectivity and catalytic activity. nih.gov |
| Tsuji-Trost Benzylation | Chiral aldehyde/palladium system | N-unprotected amino acids act as nucleophiles. nih.gov | Production of optically active unnatural α-benzyl amino acids. nih.gov |
| Asymmetric Hydrovinylation | Nickel-hydride complexes with chiral ligands | Creation of a chiral benzylic center. nih.gov | Synthesis of enantiomerically enriched natural products. nih.gov |
Contribution to the Synthesis of Complex Natural Product Scaffolds
The structural similarity of this compound to unnatural amino acids or phenylalanine isosteres makes it a potentially useful building block in the total synthesis of complex natural products and their analogues. nih.gov Natural products often serve as the basis for the development of new therapeutic agents, and their synthesis is a key challenge in organic chemistry. rsc.org
The synthesis of conformationally restricted peptide mimics, such as those used in renin inhibitors, often incorporates non-standard amino acid derivatives to control the molecule's shape and improve its biological activity. nih.gov Similarly, the creation of specific chiral centers, like the benzylic centers found in sesquiterpenes such as α-curcumene, can be accomplished using building blocks derived from asymmetric catalysis. nih.gov The scaffold of this compound could be strategically incorporated into synthetic routes to access such complex molecular architectures.
Utilization in the Development of Novel Synthetic Methodologies
The reactivity of the amino group in this compound allows for its use in the development of new synthetic methods. For example, the condensation of primary amines with aldehydes or ketones is a fundamental transformation that can be exploited in multi-step syntheses or in the generation of novel heterocyclic systems. mdpi.com
Furthermore, the presence of an amino group can influence the reactivity of nearby functional groups, a principle that can be harnessed in synthetic design. For instance, an amino substituent on a benzyl (B1604629) group can significantly stabilize a benzylic carbocation intermediate, accelerating the rate of certain substitution reactions. pdx.edu This electronic effect can be exploited to develop new reaction pathways. Methodologies such as the Staudinger cycloaddition to form β-lactams or various cyclization reactions often rely on amino-functionalized starting materials to build complex molecular frameworks. researchgate.net The unique substitution pattern of this compound makes it an interesting substrate for exploring new cyclization strategies and other synthetic transformations. researchgate.net
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing (3-Amino-2-benzylpropyl)benzene, and what analytical methods validate its purity?
- Methodological Answer : A common approach involves nucleophilic substitution of brominated precursors. For example, (3-Bromopropyl)benzene (CAS RN 637-59-2) can undergo amination using ammonia or a protected amine source under controlled conditions (e.g., NH₃ in ethanol at 60–80°C). Post-synthesis, purity is validated via gas chromatography (GC) with >95.0% purity thresholds . Structural confirmation employs -NMR to identify amine proton signals (δ 1.5–2.5 ppm for –NH₂) and benzyl/aromatic resonances (δ 6.5–7.5 ppm). Mass spectrometry (MS) further confirms molecular weight (e.g., [M+H]⁺ peak at m/z ≈ 212).
Q. How can researchers distinguish this compound from structurally similar amines during characterization?
- Methodological Answer : High-resolution techniques like -NMR or 2D-COSY NMR resolve overlapping signals. For example, the benzylic CH₂ group in this compound shows distinct coupling patterns compared to linear alkyl amines. Differential scanning calorimetry (DSC) can also identify unique melting points (if crystalline) or thermal decomposition profiles. Cross-referencing with spectral databases (e.g., PubChem) ensures specificity .
Advanced Research Questions
Q. What experimental strategies address contradictory spectroscopic data for this compound across research batches?
- Methodological Answer : Contradictions may arise from solvation effects, tautomerism, or impurities. Systematic approaches include:
- Batch comparison : Analyze multiple synthesis batches via HPLC-MS to detect trace impurities (e.g., unreacted brominated precursors) .
- Solvent screening : Test NMR in deuterated solvents (DMSO-d₆ vs. CDCl₃) to assess hydrogen bonding impacts on amine proton shifts.
- Isotopic labeling : Use deuterated analogs (e.g., replacing –NH₂ with –ND₂) to confirm signal assignments .
Q. How does the stability of this compound under varying pH and temperature conditions influence its applicability in multi-step syntheses?
- Methodological Answer : Accelerated stability studies are critical:
- pH stability : Incubate the compound in buffers (pH 2–12) at 25°C and 40°C for 24–72 hours. Monitor degradation via LC-MS; primary degradation pathways (e.g., hydrolysis of the amine group) are pH-dependent.
- Thermal stability : Thermogravimetric analysis (TGA) identifies decomposition temperatures. For example, if degradation begins at >150°C, the compound is suitable for high-temperature reactions like amide couplings .
Q. What role does this compound play in designing pharmacologically active compounds, and how are its interactions with biological targets validated?
- Methodological Answer : As a bifunctional building block, the amine group enables conjugation (e.g., Schiff base formation with carbonyls), while the benzyl moiety enhances lipophilicity for blood-brain barrier penetration. Biological validation involves:
- Docking studies : Molecular dynamics simulations predict binding affinity to target proteins (e.g., kinases).
- In vitro assays : Measure IC₅₀ values in enzyme inhibition assays (e.g., acetylcholinesterase) using UV-Vis or fluorescence readouts .
Q. How can researchers resolve discrepancies between computational predictions and experimental data regarding the compound’s reactivity?
- Methodological Answer : Discrepancies often stem from solvent effects or unaccounted transition states. Strategies include:
- Solvent correction : Use COSMO-RS models to adjust computational predictions for solvent polarity.
- Kinetic studies : Perform time-resolved NMR or IR spectroscopy to track reaction intermediates (e.g., aziridinium ions in alkylation reactions) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
